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Compound of Interest

Compound Name: 6-Chloro-2-picoline

Cat. No.: B094459 Get Quote

This guide provides an in-depth look at the spectroscopic data of 6-Chloro-2-picoline (also

known as 2-Chloro-6-methylpyridine), a key intermediate in pharmaceutical and agrochemical

synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared

(IR) spectral properties, offering valuable data for researchers, scientists, and professionals in

drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the molecular structure

of a material. The following tables summarize the ¹H and ¹³C NMR data for 6-Chloro-2-
picoline.

¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts for 6-Chloro-2-picoline

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.52 t 1H H4

7.15 d 1H H3

7.01 d 1H H5

2.50 s 3H CH₃
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Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) Instrument: Varian CFT-

20[1][2]

¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts for 6-Chloro-2-picoline

Chemical Shift (δ) ppm Assignment

158.5 C2

150.8 C6

139.1 C4

123.4 C3

119.8 C5

24.2 CH₃

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) Instrument: Varian CFT-

20[1][2]

Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which provides

information about the presence of specific functional groups.

IR Spectral Data
Table 3: Key IR Absorption Bands for 6-Chloro-2-picoline
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Wavenumber (cm⁻¹) Intensity Assignment

3060-2920 Medium
C-H stretch (aromatic and

aliphatic)

1580 Strong C=C stretch (aromatic ring)

1560 Strong C=N stretch (aromatic ring)

1440 Medium C-H bend (methyl)

1140 Strong C-Cl stretch

830 Strong C-H out-of-plane bend

Technique: Attenuated Total Reflectance (ATR) - Neat[3] Instrument: Bruker Tensor 27 FT-IR[3]

[4]

Experimental Protocols
The following provides a generalized experimental methodology for obtaining the spectroscopic

data presented above.

NMR Spectroscopy Protocol
Sample Preparation: A sample of 6-Chloro-2-picoline (approximately 5-10 mg) is dissolved

in deuterated chloroform (CDCl₃, approximately 0.7 mL) containing tetramethylsilane (TMS)

as an internal standard.[5] The solution is then transferred to a 5 mm NMR tube.

Instrument Setup: The NMR spectrometer (e.g., Varian CFT-20) is tuned and shimmed for

the specific sample to ensure a homogeneous magnetic field.[6]

Data Acquisition: For ¹H NMR, the spectrum is acquired using a standard pulse sequence.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

[7]

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the

spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal

at 0 ppm.
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IR Spectroscopy Protocol
Sample Preparation: For the ATR-IR technique, a small drop of neat (undiluted) liquid 6-
Chloro-2-picoline is placed directly onto the ATR crystal.[3]

Instrument Setup: The background spectrum of the clean ATR crystal is recorded.

Data Acquisition: The IR spectrum of the sample is then recorded by pressing the sample

arm against the crystal. The instrument used for this type of analysis is typically a Fourier

Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27.[3][4]

Data Processing: The final absorbance spectrum is generated by ratioing the sample

spectrum against the background spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 6-Chloro-2-picoline.
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Caption: General workflow for NMR and IR spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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